molecular formula C8H15Cl2N3 B2794567 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride CAS No. 2287344-96-9

1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride

Cat. No. B2794567
CAS RN: 2287344-96-9
M. Wt: 224.13
InChI Key: IMQSURGNQCDOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride” is a chemical compound . It’s closely related to “2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride”, which has a molecular weight of 224.13 .


Synthesis Analysis

The synthesis of related compounds involves alkylation of a pyrazole derivative with an amine, followed by cyclization upon deprotection of a protecting group . The resulting diazepine skeleton can then undergo various reactions, such as selective reduction of the lactam using borane .


Chemical Reactions Analysis

The diazepine skeleton in related compounds can undergo various chemical reactions. For example, the free N-terminal of the diazepine can undergo smooth Buchwald and Chan arylations .

Scientific Research Applications

Medicinal Chemistry and Drug Design

1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride serves as a valuable scaffold for drug design. Researchers explore its chemical reactivity patterns to develop novel pharmacophores. Its unique structure may contribute to the discovery of new therapeutic agents .

Antiproliferative Activity

Studies have investigated the antiproliferative properties of this compound. It may inhibit cell growth and proliferation, making it relevant for cancer research. Further investigations into its mechanism of action and potential targets are ongoing .

Functionalized Derivatives for Anticancer Applications

Researchers have synthesized functionalized derivatives of 1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride. These derivatives exhibit promising anticancer properties. Their impact on specific cancer cell lines and potential pathways warrants exploration .

Future Directions

The future directions for research on “1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride” and related compounds could involve further exploration of their synthesis, chemical reactivity, and potential applications in drug design and medicinal chemistry .

properties

IUPAC Name

1-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-8-6-9-4-2-3-7(8)5-10-11;;/h5,9H,2-4,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQSURGNQCDOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCNC2)C=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2287344-96-9
Record name 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.